8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one
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Overview
Description
8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves multi-step procedures. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
62896-60-0 |
---|---|
Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
8-ethyl-6-methyl-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C15H20N4O/c1-3-18-10-11(2)13(20)12-9-16-15(17-14(12)18)19-7-5-4-6-8-19/h9-10H,3-8H2,1-2H3 |
InChI Key |
FMJGCQSNLMABKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCCC3)C |
Origin of Product |
United States |
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